molecular formula C12H14O4 B3277622 Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester CAS No. 66298-58-6

Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester

Cat. No.: B3277622
CAS No.: 66298-58-6
M. Wt: 222.24 g/mol
InChI Key: FKFIWLPWKFZJJX-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a derivative of benzeneacetic acid, where the carboxyl group is esterified with an ethyl group and the methoxycarbonyl group is attached to the second carbon of the acetic acid chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester typically involves the esterification of benzeneacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

C8H8O2+C2H5OHH2SO4C10H12O2+H2O\text{C}_8\text{H}_8\text{O}_2 + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{10}\text{H}_{12}\text{O}_2 + \text{H}_2\text{O} C8​H8​O2​+C2​H5​OHH2​SO4​​C10​H12​O2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and yield. The use of a strong acid catalyst and high temperatures ensures rapid conversion and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzeneacetic acid, 2-(methoxycarbonyl)-, which is a carboxylic acid derivative.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzeneacetic acid, 2-(methoxycarbonyl)-

    Reduction: Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound can also act as a substrate for enzymes involved in esterification and hydrolysis reactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 2-hydroxy-, ethyl ester
  • Benzeneacetic acid, α-ethyl-, ethyl ester
  • Benzeneacetic acid, α-cyano-5-(methoxycarbonyl)-2-nitro-, ethyl ester

Uniqueness

Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester is unique due to the presence of both the methoxycarbonyl and ethyl ester groups, which provide distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.

Properties

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-11(13)8-9-6-4-5-7-10(9)12(14)15-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFIWLPWKFZJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280545
Record name Ethyl 2-(methoxycarbonyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66298-58-6
Record name Ethyl 2-(methoxycarbonyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66298-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(methoxycarbonyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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